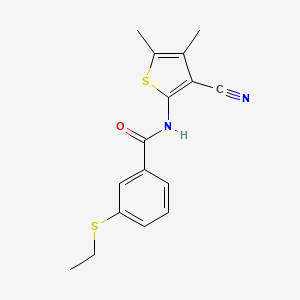

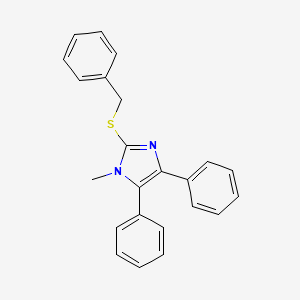

![molecular formula C23H20N4O3S B2597064 1-苄基-3-((4-甲氧基苯基)磺酰基)-2,3-二氢-1H-咪唑并[4,5-b]喹喔啉 CAS No. 845982-73-2](/img/structure/B2597064.png)

1-苄基-3-((4-甲氧基苯基)磺酰基)-2,3-二氢-1H-咪唑并[4,5-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound. It’s part of the quinoxaline family, which are nitrogen-containing heterocyclic compounds . Quinoxalines have been the subject of significant research due to their diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Chemical Reactions Analysis

Quinoxalines can be synthesized using a variety of methods, with a prime focus on green chemistry and cost-effective methods . The reaction between substituted benzil and derivatives of ortho-phenylenediamine using a catalytic amount of CAN either in methyl cyanide or any protic solvents produced quinoxaline derivatives .

科学研究应用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to interfere with various biological pathways involved in tumor growth and proliferation. The specific compound may inhibit the growth of cancer cells by targeting and modulating key enzymes or receptors within the cell .

Anti-Microbial Activity

The incorporation of the sulfonyl group into the quinoxaline framework enhances the antimicrobial properties of these compounds. They can act against a broad spectrum of bacteria by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Anti-Convulsant Activity

Quinoxaline derivatives are known to possess anti-convulsant properties, which could be beneficial in the treatment of neurological disorders such as epilepsy. The compound’s interaction with neurotransmitter receptors might stabilize neuronal activity and prevent seizures .

Anti-Tuberculosis Activity

Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, new therapeutic agents are in high demand. Quinoxaline derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for TB .

Anti-Malarial Activity

The structural motif of quinoxaline is similar to that of chloroquine, a well-known anti-malarial drug. This similarity suggests that quinoxaline derivatives could disrupt the life cycle of the Plasmodium parasites responsible for malaria, offering a potential new avenue for treatment .

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Quinoxaline derivatives, including the compound , may exhibit anti-inflammatory effects by modulating the production of inflammatory cytokines or inhibiting enzymes involved in the inflammatory process .

属性

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-16-26(15-17-7-3-2-4-8-17)22-23(27)25-21-10-6-5-9-20(21)24-22/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKJBZNTUOWMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

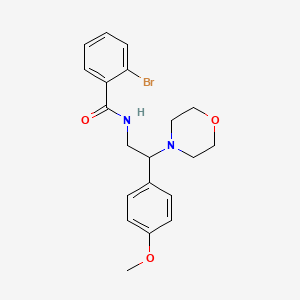

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

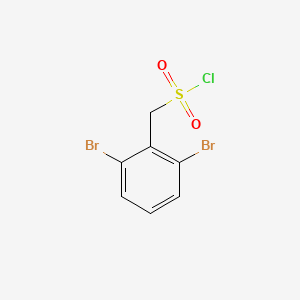

![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

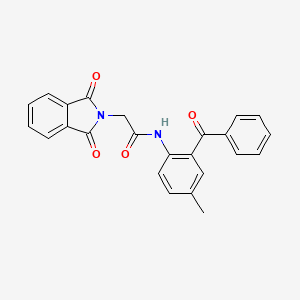

![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)